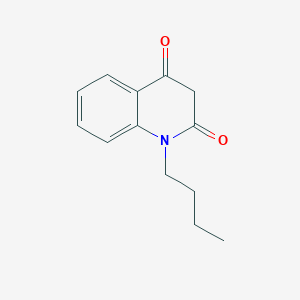

1-butylquinoline-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butylquinoline-2,4(1H,3H)-dione (also known as 1-butyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline) is an organic compound that belongs to the class of quinoline derivatives. It is a colorless, crystalline solid with a molecular weight of 204.22 g/mol. 1-Butylquinoline-2,4(1H,3H)-dione has a wide range of applications in chemical synthesis, pharmaceuticals, and analytical chemistry.

Scientific Research Applications

Medicinal Chemistry Applications

1-butylquinoline-2,4(1H,3H)-dione derivatives have been explored for their potential in medicinal chemistry, particularly in the design of antiviral and antibacterial agents. For example, magnesium chelating 2-hydroxyisoquinoline-1,3(2H,4H)-diones have been studied as inhibitors of HIV-1 integrase and the ribonuclease H function of HIV-1 reverse transcriptase, indicating potential applications in HIV therapy (Billamboz et al., 2011). Additionally, N-substituted 4-arylidene-isoquinoline-1,3-dione derivatives have been evaluated for their antibacterial activity against various bacterial strains, showing potential as antibacterial agents (Jegham et al., 2012).

Organic Synthesis and Chemical Biology

In the realm of organic synthesis, 1-butylquinoline-2,4(1H,3H)-dione derivatives have been used as key intermediates in the synthesis of complex molecules. For instance, the synthesis of 1,4-benzodiazepine-2,5-diones from 3-aminoquinoline-2,4-diones under basic conditions showcases the versatility of quinolinediones in molecular rearrangements and ring expansion reactions, providing valuable tools for chemical biology research (Křemen et al., 2017).

Materials Science and Sensing Technologies

Quinolinedione derivatives have also found applications in materials science, particularly in the development of fluorescent probes and thermally activated delayed fluorescent (TADF) emitters. For example, a novel ratiometric and reversible fluorescent probe based on naphthalimide for the detection of Al3+ and pH changes has been developed, demonstrating the utility of quinolinedione derivatives in sensing applications (Li et al., 2020). Furthermore, benzoisoquinoline-1,3-dione acceptor-based red TADF emitters have been investigated for their potential in organic light-emitting diode (OLED) technologies, highlighting the role of quinolinedione derivatives in the advancement of electronic and photonic materials (Yun & Lee, 2017).

properties

IUPAC Name |

1-butylquinoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-2-3-8-14-11-7-5-4-6-10(11)12(15)9-13(14)16/h4-7H,2-3,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBGFLYWUTPWXPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CC(=O)C2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile](/img/structure/B2836889.png)

![4-chloro-N-{2-[2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanoyl)hydrazino]-2-oxoethyl}benzenecarboxamide](/img/structure/B2836893.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-ethoxyphenyl)ethanediamide](/img/structure/B2836899.png)

![6-(4-Methoxyphenyl)-3-[2-oxo-2-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)ethyl]pyrimidin-4-one](/img/structure/B2836901.png)

![2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2836902.png)

![2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2836905.png)

![1,3,6,7-tetramethyl-8-(3-(4-phenylpiperazin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2836906.png)